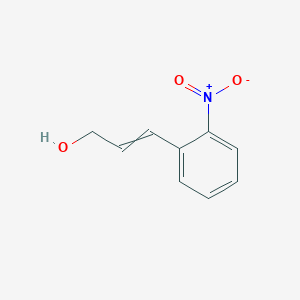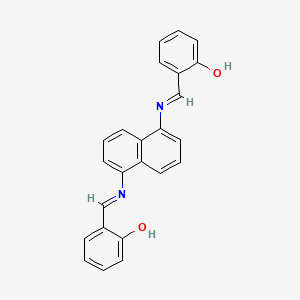
N,N'-bis-salicylidene-1,5-diaminonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol is a Schiff base compound known for its unique structural properties and potential applications in various fields of science. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, and they often exhibit interesting chemical and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol involves the condensation reaction between 2-hydroxybenzaldehyde and 1,5-diaminonaphthalene. The reaction is typically carried out in a solvent such as ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, leading to halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound’s urease inhibitory activity is attributed to its ability to chelate the nickel ions in the active site of the enzyme, thereby inhibiting its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(E)-(phenylimino)methyl]phenol: Another Schiff base with similar structural features but different substituents.
2-[(E)-(2-hydroxyphenyl)methylidene]aminoethyl]phenol: A related compound with an ethyl linker instead of a naphthalene ring.
Uniqueness
2-[(E)-({5-[(E)-[(2-hydroxyphenyl)methylidene]amino]naphthalen-1-yl}imino)methyl]phenol is unique due to its extended conjugated system, which enhances its stability and reactivity. The presence of both hydroxyl and imine groups allows for versatile coordination chemistry and potential biological activities.
Propriétés
Numéro CAS |
85642-07-5 |
|---|---|
Formule moléculaire |
C24H18N2O2 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-[[5-[(2-hydroxyphenyl)methylideneamino]naphthalen-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C24H18N2O2/c27-23-13-3-1-7-17(23)15-25-21-11-5-10-20-19(21)9-6-12-22(20)26-16-18-8-2-4-14-24(18)28/h1-16,27-28H |
Clé InChI |
RXOCGLLBLVONOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=CC=CC3=C2C=CC=C3N=CC4=CC=CC=C4O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



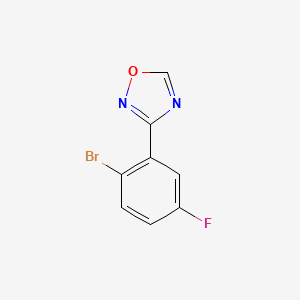
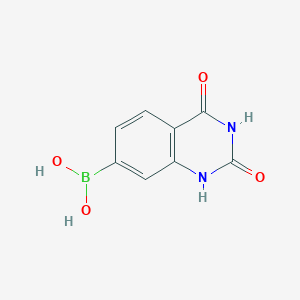
![N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)
![(4E)-4-[(3-bromophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12445796.png)

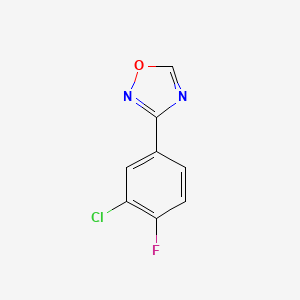
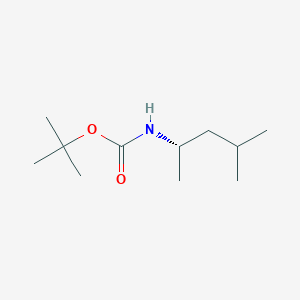
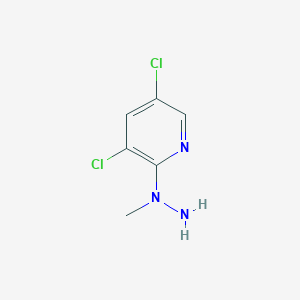
![2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B12445834.png)

![2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12445842.png)
![3-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12445843.png)
